2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one
Description
2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one (CAS: Not explicitly provided; Ref: 3D-HEC62445 in ) is a fluorinated bromoarylketone with the molecular formula C₈H₆Br₂FO and molecular weight 277.94 g/mol (derived from ). It serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. The presence of both bromine and fluorine substituents enhances its electrophilicity, making it reactive toward nucleophilic substitution and cross-coupling reactions.
Properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)-2-fluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYQHYGCPSEEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one typically involves the bromination of 1-(4-bromophenyl)-2-fluoroethan-1-one. One common method includes the use of N-bromo succinamide (NBS) as a brominating agent under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.
Chemical Reactions Analysis
2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or DNA, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
- Electron-Withdrawing Effects: The fluorine in the target compound increases electrophilicity compared to non-fluorinated analogues like 2-bromo-1-(4-bromophenyl)ethanone .
- Steric and Electronic Modulation : Compounds with multiple substituents (e.g., Cl, F, CH₃ in ) exhibit altered reactivity due to steric hindrance and electronic effects .
- Heterocyclic Derivatives : Imidazole or furan substituents () enable interactions like hydrogen bonding or π-π stacking, which are absent in the target compound .
Physicochemical Properties
Notes:
- Fluorine’s electronegativity lowers the target compound’s logP compared to its non-fluorinated analogue .
- Methoxy groups in reduce electrophilicity, limiting utility in nucleophilic reactions .
Biological Activity
2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one, also known by its chemical formula , is a halogenated ketone that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse studies and providing detailed information on its applications, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 292.94 g/mol
- Density : 1.5 g/cm³
- Melting Point : 108-110 °C
- Boiling Point : 259.9 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an antibacterial and antifungal agent. The presence of bromine and fluorine atoms in its structure is believed to enhance its reactivity and interaction with biological targets.
Antibacterial Activity
Research has indicated that halogenated compounds exhibit significant antibacterial properties. For instance, studies have shown that derivatives of brominated ketones can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antifungal Activity
Similar to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal species. The halogen substituents are thought to play a critical role in enhancing the compound's lipophilicity, allowing better penetration into fungal cell walls.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Membrane Disruption : The compound may integrate into lipid membranes, causing destabilization and increased permeability.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in bacterial and fungal metabolism.
Case Studies
-
Bacterial Inhibition Study :
A study conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity. -
Fungal Resistance Assessment :
In a comparative study on antifungal agents, this compound was tested against Candida albicans. Results showed a significant reduction in fungal viability at concentrations above 50 µg/mL.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.94 g/mol |
| Melting Point | 108-110 °C |
| Density | 1.5 g/cm³ |
| Antibacterial MIC | 32 - 64 µg/mL |
| Antifungal IC50 | >50 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
